molecular formula C13H13NO3 B14016162 ethyl 7-acetyl-1H-indole-2-carboxylate

ethyl 7-acetyl-1H-indole-2-carboxylate

Cat. No.: B14016162
M. Wt: 231.25 g/mol
InChI Key: ZVBBXVOPPDQXSB-UHFFFAOYSA-N
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Description

Ethyl 7-acetyl-1H-indole-2-carboxylate is a substituted indole derivative characterized by an acetyl group at the 7-position and an ethoxycarbonyl group at the 2-position of the indole core. This compound is synthesized via eco-friendly methods, often involving condensation reactions followed by purification using column chromatography (30% n-hexane in ethyl acetate) . Key spectral features include IR peaks at 1685 cm⁻¹ (C=O stretching of acetyl) and 1575 cm⁻¹ (aromatic C=C), confirming its structural integrity .

Derivatives of this compound, such as ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate (2a-r), exhibit dose-dependent activity against the SiHa human cervix cancer cell line at concentrations of 10–80 µg/mL, with compounds 2b, 2q, and 2r showing notable efficacy .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 7-acetyl-1H-indole-2-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)11-7-9-5-4-6-10(8(2)15)12(9)14-11/h4-7,14H,3H2,1-2H3

InChI Key

ZVBBXVOPPDQXSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-acetyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The acetylation at the 7-position can be achieved using acetyl chloride in the presence of a base such as pyridine. The esterification at the 2-position involves the reaction of the indole-2-carboxylic acid with ethanol in the presence of a dehydrating agent like thionyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-acetyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-acetyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 7-acetyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various enzymes and receptors, modulating their activity. For example, it can inhibit enzymes like indoleamine 2,3-dioxygenase, which plays a role in immune regulation. The acetyl and ester groups enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Ethyl 7-acetyl-1H-indole-2-carboxylate shares structural homology with other indole-2-carboxylate derivatives. Key analogs include:

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score*
Ethyl 7-nitro-1H-indole-2-carboxylate 1956355-82-0 C₁₁H₁₀N₂O₄ Nitro (7-position) 0.93
Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate 16382-15-3 C₁₁H₁₀N₂O₄ Methyl (4-position), nitro (7-position) 0.88
Ethyl 7-methyl-1H-indole-2-carboxylate 70761-93-2 C₁₂H₁₃NO₂ Methyl (7-position) 0.83
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ Chloro (7-position), methyl (3-position) N/A

*Similarity scores (0–1) based on Tanimoto coefficients from structural databases .

Substituent Effects on Properties:
  • Electron-Withdrawing Groups (e.g., nitro, acetyl): Increase polarity and reactivity. The acetyl group in this compound enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to methyl-substituted analogs .
  • Electron-Donating Groups (e.g., methyl): Improve solubility in non-polar solvents but reduce anticancer potency. For example, ethyl 7-methyl-1H-indole-2-carboxylate lacks significant bioactivity compared to acetyl derivatives .

Physicochemical Properties

  • Melting Point: Methyl and nitro derivatives (e.g., 7-methylindole-2-carboxylic acid) exhibit higher melting points (>200°C) due to stronger intermolecular forces, whereas acetyl derivatives are typically lower .
  • Solubility: Acetyl and nitro groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methylated analogs .

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